molecular formula C9H4BrCl2N3 B2668414 4-(2-Bromopyridin-3-yl)-2,6-dichloropyrimidine CAS No. 2089877-20-1

4-(2-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Cat. No.: B2668414
CAS No.: 2089877-20-1
M. Wt: 304.96
InChI Key: HXDGCTAJJWXXQQ-UHFFFAOYSA-N
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Description

4-(2-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS: MDLMFCD28431273) is a halogenated heterocyclic compound with the molecular formula C₉H₄BrCl₂N₃ and a molecular weight of 284.53 g/mol . The pyrimidine core is substituted with two chlorine atoms at positions 2 and 6, and a 2-bromopyridin-3-yl group at position 2. This compound is primarily used as a building block in medicinal chemistry, particularly for kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

4-(2-bromopyridin-3-yl)-2,6-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N3/c10-8-5(2-1-3-13-8)6-4-7(11)15-9(12)14-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDGCTAJJWXXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089877-20-1
Record name 4-(2-bromopyridin-3-yl)-2,6-dichloropyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromopyridin-3-yl)-2,6-dichloropyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 2,6-dichloropyrimidine, 2-bromopyridine-3-boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under controlled conditions. Key examples include:

Chlorine Substitution

  • Amine Substitution : Reacting with amines (e.g., benzimidazole) in the presence of Cs₂CO₃ and DMF at 100°C yields 4-amino-6-chloropyrimidine derivatives .

  • Alkoxy Substitution : Sodium alkoxides (e.g., NaOEt) in ethanol at reflux displace chlorine atoms, forming ether-linked derivatives.

Bromine Substitution

  • Suzuki-Miyaura coupling of the bromopyridinyl group with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in THF at 80–100°C produces biaryl derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling structural diversification:

Table 1: Representative Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THF, 80°C, 18–24 h5-Aryl-4,6-dichloropyrimidine63–95%
Buchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBu, toluene, 100°CN-Aryl pyrimidine derivatives14–24%
Chemoselective SuzukiPh(PPh₃)₄, 60–100°C2-Phenyl-6-chloropyridine derivatives63–95%
  • Chemoselectivity : Bromine at the pyridinyl 2-position reacts preferentially over pyrimidine chlorines in Suzuki couplings, enabling sequential functionalization .

Oxidation and Reduction

Limited direct data exists, but analogous pyrimidines suggest:

  • Oxidation : Halogenated pyrimidines resist oxidation under mild conditions but may undergo ring oxidation with strong agents like KMnO₄.

  • Reduction : LiAlH₄ selectively reduces pyrimidine rings to tetrahydropyrimidines, though this remains unexplored for this specific compound.

Mechanistic Insights

  • Electronic Effects : Electron-withdrawing halogens increase electrophilicity at C-4 and C-6 of the pyrimidine ring, enhancing nucleophilic attack.

  • Steric Effects : Bulky substituents on the pyridine ring hinder reactions at adjacent positions, directing substitutions to the pyrimidine moiety .

Reaction Optimization Strategies

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates for SNAr substitutions .

  • Catalyst Screening : Pd/Xantphos systems enhance yields in coupling reactions compared to traditional Pd(PPh₃)₄ .

Scientific Research Applications

Medicinal Chemistry

Overview
This compound serves as a crucial building block for synthesizing pharmaceutical compounds with promising biological activities, particularly in oncology and infectious disease treatment.

Case Studies

  • Anti-Cancer Activity : Research indicates that derivatives of 4-(2-Bromopyridin-3-yl)-2,6-dichloropyrimidine exhibit potent inhibitory effects on cancer cell proliferation. For instance, certain synthesized derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anti-cancer agents.
  • Anti-Bacterial Properties : A study highlighted the synthesis of novel derivatives that demonstrated significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) ranged from 2 to 32 µg/mL, showcasing the compound's effectiveness in combating bacterial infections .

Materials Science

Overview
In materials science, this compound is utilized in developing organic semiconductors and other advanced materials due to its unique electronic properties.

Applications

  • Organic Photovoltaics : The compound's ability to form stable thin films makes it suitable for use in organic photovoltaic devices. Its incorporation into polymer matrices has shown improved charge transport properties.

Chemical Biology

Overview
In chemical biology, this compound is employed to design molecular probes and bioactive molecules that facilitate the study of biological processes.

Research Insights

  • Molecular Probes : Derivatives of this compound have been synthesized to act as selective inhibitors of specific enzymes involved in disease pathways. These compounds are valuable tools for understanding enzyme mechanisms and cellular signaling pathways .

Industrial Chemistry

Overview
The compound plays a role as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Synthesis Pathways

  • Agrochemical Development : It is used in the synthesis of various agrochemical products, including herbicides and fungicides, which are vital for modern agriculture. The synthesis often involves coupling reactions that yield complex structures with desired biological activity.
Compound NameActivity TypeIC50/MIC (µg/mL)Target Organism/Cell Line
Compound AAnti-Cancer0.5HeLa Cells
Compound BAnti-Bacterial4Staphylococcus aureus
Compound CAnti-Tubercular1.5Mycobacterium tuberculosis

Table 2: Synthesis Methods

Reaction TypeConditionsYield (%)Reference
Suzuki-Miyaura CouplingPd-catalyst, THF85
N-(Pyridin-2-yl)amide SynthesisReflux with α-bromoketones90
Cross-Coupling ReactionBase-mediated coupling80

Mechanism of Action

The mechanism of action of 4-(2-Bromopyridin-3-yl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary, but typically include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dichloropyrimidine Derivatives

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at Pyrimidine-4 Molecular Formula Molecular Weight (g/mol) CAS Number Key References
4-(2-Bromopyridin-3-yl)-2,6-dichloropyrimidine 2-Bromopyridin-3-yl C₉H₄BrCl₂N₃ 284.53 MDLMFCD28431273
4-(2-Bromophenyl)-2,6-dichloropyrimidine 2-Bromophenyl C₁₀H₅BrCl₂N₂ 303.97 1493045-03-6
4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine 5-Bromothiophen-2-yl C₈H₃BrCl₂N₂S 296.96 CID 65712087
5-(4-Bromophenyl)-4,6-dichloropyrimidine 4-Bromophenyl C₁₀H₅BrCl₂N₂ 305.92 146533-41-7
4-(Bromomethyl)-2,6-dichloropyrimidine Bromomethyl C₅H₃BrCl₂N₂ 235.36 1289387-93-4
Key Observations:
  • Substituent Electronic Effects : The 2-bromopyridin-3-yl group introduces both electron-withdrawing (Br) and π-conjugation (pyridine ring), enhancing electrophilicity at the pyrimidine core compared to phenyl or thiophene analogs .
  • Reactivity: Bromine in the pyridinyl group may act as a leaving group in cross-coupling reactions, unlike non-aromatic substituents like bromomethyl .

Biological Activity

4-(2-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and a dichloropyrimidine moiety. The presence of these halogens enhances the compound's lipophilicity and potentially improves its binding affinity to biological targets.

Biological Activities

1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, certain derivatives have shown significant inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM.

2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly its ability to inhibit specific enzymes and receptors involved in cancer progression. Its mechanism often involves interaction with molecular targets such as enzymes and receptors, leading to modulation of cellular pathways associated with tumor growth.

3. Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications, although detailed studies are still required to elucidate the specific pathways involved.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activities crucial for cellular processes, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor functions that play significant roles in inflammation and cancer progression.
  • DNA Interaction : Preliminary studies suggest potential interference with DNA replication processes, contributing to its anticancer effects .

Study on Antimicrobial Activity

A study evaluated several derivatives of this compound for their antibacterial properties against Gram-positive bacteria. Compounds were tested for their minimum inhibitory concentrations (MIC) and biofilm formation inhibition. The results indicated that certain derivatives exhibited strong bacteriostatic effects comparable to established antibiotics like linezolid .

Study on Anticancer Properties

In another study focusing on cancer cell lines, the compound was shown to inhibit cell cycle progression and induce apoptosis in gastric cancer cells. The mechanism involved reversible binding to specific deubiquitinases, highlighting its potential as a therapeutic agent in cancer treatment .

Summary of Biological Activities

Activity Type Target Organism/Process IC50/MIC Values Notes
AntimicrobialMycobacterium tuberculosis1.35 - 2.18 μMSignificant inhibition observed
AnticancerGastric cancer cellsNot specifiedInduces apoptosis and inhibits cell cycle
Anti-inflammatoryVarious inflammatory pathwaysNot specifiedMechanism requires further elucidation

Q & A

What are the optimal synthetic routes for 4-(2-Bromopyridin-3-yl)-2,6-dichloropyrimidine, and how can intermediates be characterized?

Basic
The synthesis typically involves halogenation and cross-coupling reactions. For example, 2,6-dichloropyrimidine derivatives can be synthesized via chlorination of pyrimidine precursors using POCl₃ or PCl₅ under reflux conditions . Subsequent Suzuki-Miyaura coupling with 2-bromopyridinyl boronic acids introduces the bromopyridinyl moiety. Key intermediates like 2,4-dichloropyrimidine (CAS 3934-20-1) are purified via column chromatography (silica gel, hexane/EtOAc) and characterized using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

How can regioselectivity challenges be addressed during nucleophilic substitution reactions of dichloropyrimidine derivatives?

Advanced
Regioselectivity in nucleophilic aromatic substitution (SNAr) is influenced by electronic and steric factors. Computational studies (DFT) predict reactive sites, while experimental optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., CuI for Ullmann coupling). For example, amination at the 4-position of 4,6-dichloropyrimidine is favored due to lower activation energy, as demonstrated in adamantane-containing amine reactions .

Which spectroscopic and computational methods are most effective for characterizing electronic properties of halogenated pyrimidines?

Basic
UV-Vis spectroscopy and HeI photoelectron spectroscopy (PES) provide insights into electronic transitions and ionization potentials. Theoretical studies using Gaussian software (B3LYP/6-311++G**) correlate experimental PES data with molecular orbital energies, revealing electron-withdrawing effects of chlorine and bromine substituents .

How do crystallographic techniques resolve molecular conformations of halogenated pyrimidines?

Advanced
Single-crystal X-ray diffraction (SHELX-90) with phase annealing methods determines bond lengths, angles, and packing structures. For example, studies on 2,6-dichloropyrazine show planar geometries with Cl···N non-covalent interactions influencing crystal packing . Data collection at atomic resolution (≤1.0 Å) and refinement with Olex2 software are critical for accuracy .

What chromatographic methods are suitable for analyzing impurities in synthesized batches?

Basic
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) effectively separates and quantifies impurities. For example, sulfonamide analysis in milk using molecularly imprinted polymers (MIPs) derived from 2,6-dichloropyrimidine templates achieved >95% recovery rates .

How can discrepancies in CAS numbers or structural data for dichloropyrimidine isomers be resolved?

Data Contradiction Analysis
Cross-referencing authoritative databases (e.g., NIST) and experimental validation (NMR, XRD) clarify isomer identities. For instance, 2,4-dichloropyrimidine (CAS 3934-20-1) and 4,6-dichloropyrimidine (CAS 1193-21-1) are differentiated via 1^1H NMR coupling patterns and NOE experiments .

What role does this compound play in developing molecularly imprinted polymers (MIPs) for sensors?

Application-Focused
The compound serves as a template for MIPs targeting sulfonamides or endocrine disruptors. Synthesis involves copolymerization with methacrylic acid (MAA) and ethylene glycol dimethacrylate (EGDMA) in the presence of azobisisobutyronitrile (AIBN). MIPs exhibit selective binding (Kd = 10⁻⁴ M) and are validated via Scatchard analysis .

What are the kinetics of SNAr reactions involving bromo and chloro substituents on pyrimidine rings?

Reaction Mechanism
Pseudo-first-order kinetics studies (monitored by HPLC) reveal that bromine’s lower electronegativity accelerates substitution at the 2-position compared to chlorine. Activation energies (Eₐ) are derived from Arrhenius plots, with DMSO solvent increasing reaction rates by stabilizing transition states .

How should researchers handle this compound to mitigate toxicity risks?

Safety and Handling
Safety data sheets (SDS) recommend using nitrile gloves, fume hoods, and PPE due to acute toxicity (H301). Waste disposal follows EPA guidelines for halogenated organics. Spill containment uses activated carbon or vermiculite, followed by neutralization with 10% NaOH .

Can computational tools predict the reactivity of this compound in catalytic systems?

Advanced
DFT calculations (e.g., Gaussian, ORCA) model transition states and Fukui indices to predict electrophilic/nucleophilic sites. For instance, vanadium oxide cluster reactions with acetylene show charge transfer mechanisms applicable to catalytic bromination studies .

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